3-(5-BROMO-1H-INDOL-3-YL)CYCLOPENTAN-1-ONE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-9-2-4-13-11(6-9)12(7-15-13)8-1-3-10(16)5-8/h2,4,6-8,15H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXFMBGFSFOQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation and Stereochemical Considerations in Synthesis
Detailed Reaction Mechanism Investigations
The formation of the 3-(indol-3-yl)cyclopentanone core is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as a 3-(indol-3-yl)pentanoic acid derivative. The mechanism of this and related cyclizations has been the subject of both computational and experimental studies to elucidate the reaction pathways, identify key intermediates, and understand the factors governing reactivity and selectivity.
Computational and Experimental Probing of Reaction Pathways
Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in mapping the potential energy surfaces of complex organic reactions. For the intramolecular Friedel-Crafts acylation leading to indole-fused ring systems, DFT calculations can model the formation of the acylium ion intermediate and its subsequent electrophilic attack on the electron-rich indole (B1671886) nucleus. These studies help in predicting the most likely reaction pathway by comparing the activation energies of different possible routes.
Experimental probing often involves techniques such as kinetic isotope effect studies, in situ spectroscopic analysis (e.g., NMR, IR), and the isolation or trapping of reaction intermediates. For instance, in related Friedel-Crafts acylations of indoles, experimental evidence has supported a mechanism involving the formation of a resonance-stabilized cationic intermediate. acs.org The nature of the Lewis or Brønsted acid catalyst used can significantly influence the reaction pathway and the stability of these intermediates. mdpi.com
A plausible reaction pathway for the formation of 3-(5-bromo-1H-indol-3-yl)cyclopentan-1-one via intramolecular Friedel-Crafts acylation of 3-(5-bromo-1H-indol-3-yl)pentanoic acid would proceed as follows:
Activation of the carboxylic acid with a strong acid or conversion to a more reactive species like an acyl chloride.
Formation of an acylium ion or a highly electrophilic acylating agent complexed with a Lewis acid.
Electrophilic attack of the acylium ion at the C2 or C4 position of the indole ring. While the C3 position is the most nucleophilic site in indoles for many electrophilic substitutions, intramolecular reactions can favor cyclization at other positions depending on the tether length and geometry. However, for the formation of the target compound, attack at the C4 position is required.
Rearomatization of the indole ring through deprotonation to yield the final cyclopentanone (B42830) product.
Computational models can provide valuable insights into the regioselectivity of the electrophilic attack, explaining why cyclization occurs at a specific position on the indole ring.
Transition State Analysis and Energy Profiles
Transition state analysis is a key component of computational mechanistic studies, providing a quantitative picture of the energy barriers associated with different steps of a reaction. For the intramolecular cyclization to form the cyclopentanone ring, DFT calculations can identify the structures of the transition states for the C-C bond-forming step. The calculated energy of these transition states (activation energy) determines the rate of the reaction.
Energy profiles constructed from these calculations illustrate the energy changes along the reaction coordinate, from reactants to products, passing through intermediates and transition states. A typical energy profile for a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation would show an initial energy input to form the acylium ion intermediate, followed by the activation barrier for the cyclization step, and finally the energy of the more stable product.
| Reaction Step | Calculated Parameter | Significance |
| Acylium Ion Formation | Gibbs Free Energy of Activation (ΔG‡) | Energy barrier to generate the key electrophile. |
| C-C Bond Formation (Cyclization) | Transition State Geometry | Provides insight into the steric and electronic factors controlling the cyclization. |
| Product Formation | Overall Reaction Energy (ΔG) | Determines the thermodynamic feasibility of the reaction. |
This is an illustrative table based on general principles of computational chemistry applied to similar reactions, as specific data for the target compound is not available.
Enantioselective and Diastereoselective Synthesis
The presence of a stereocenter at the 3-position of the cyclopentanone ring in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products.
Chiral Catalysis in Indole-Cyclopentanone Construction
The development of chiral catalysts has revolutionized asymmetric synthesis. For the construction of chiral 3-substituted cyclopentanones, several catalytic strategies can be envisioned, drawing from methodologies developed for similar transformations.
Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the carbonyl group of the precursor, creating a chiral environment that directs the intramolecular cyclization to proceed in an enantioselective manner. For instance, chiral metal complexes (e.g., with copper, rhodium, or palladium) bearing chiral ligands have been successfully employed in a variety of asymmetric cyclization reactions. These catalysts can effectively shield one face of the reactive intermediate, leading to the preferential formation of one enantiomer. mdpi.com
Chiral Brønsted Acid Catalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for a wide range of enantioselective reactions. In the context of intramolecular Friedel-Crafts type reactions, a chiral Brønsted acid could protonate the substrate, leading to a chiral ion pair that guides the stereochemical outcome of the cyclization.
| Catalyst Type | Potential Application in Synthesis | Expected Outcome |
| Chiral Lewis Acid (e.g., Cu(II)-Box) | Enantioselective intramolecular Friedel-Crafts acylation. | High enantiomeric excess (ee) of one enantiomer. |
| Chiral Brønsted Acid (e.g., TRIP) | Asymmetric protonation to control cyclization stereochemistry. | Formation of a specific stereoisomer. |
| Organocatalysis (e.g., chiral amines) | Enantioselective Michael addition-cyclization cascades. | High diastereo- and enantioselectivity. |
This table presents potential catalytic approaches based on established principles in asymmetric catalysis.
Control of Stereochemical Outcomes in Cyclization Reactions
Achieving high levels of diastereoselectivity is crucial when multiple stereocenters are present or can be formed during the reaction. The relative orientation of substituents on the newly formed cyclopentanone ring is determined by the transition state geometry of the cyclization step.
In intramolecular reactions, the conformation of the tether connecting the indole and the acylating moiety plays a critical role in determining the diastereoselectivity. The use of rigid linkers or the introduction of bulky substituents can favor specific transition state conformations, thereby leading to the formation of a single diastereomer. nih.gov
Furthermore, the choice of catalyst can also influence diastereoselectivity. In some cases, different catalysts can lead to the formation of different diastereomers of the product by favoring different cyclization pathways. For example, in certain intramolecular aldol (B89426) reactions, Lewis acid catalysis has been shown to favor the formation of the anti diastereomer, while Brønsted acid catalysis can lead to the syn product.
The stereochemical outcome can also be controlled by the chirality of the starting material if a chiral precursor is used. This substrate-controlled diastereoselectivity relies on the inherent stereochemistry of the molecule to direct the formation of new stereocenters.
Chemical Reactivity, Functionalization, and Derivatization of 3 5 Bromo 1h Indol 3 Yl Cyclopentan 1 One
Transformations of the Cyclopentanone (B42830) Carbonyl Group
The carbonyl group of the cyclopentanone moiety is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions. These reactions allow for the modification of the five-membered ring and the introduction of new functional groups.
The electrophilic carbon atom of the cyclopentanone carbonyl group is susceptible to attack by a wide range of nucleophiles. Standard ketone chemistries can be applied to introduce new carbon-carbon or carbon-heteroatom bonds.
Condensation Reactions: The α-protons adjacent to the carbonyl group can be deprotonated to form an enolate, which can then participate in condensation reactions. For example, aldol-type condensations with aldehydes or ketones can be used to form α,β-unsaturated ketone derivatives. The Mannich reaction, a three-component condensation involving formaldehyde and a primary or secondary amine, can introduce an aminomethyl group at the α-position, yielding a β-amino-carbonyl compound known as a Mannich base wikipedia.orglibretexts.org.
Wittig Reaction: The carbonyl group can be converted into a carbon-carbon double bond through the Wittig reaction or its variants (e.g., Horner-Wadsworth-Emmons reaction). This allows for the introduction of various alkylidene substituents, providing a route to exocyclic alkenes. Tandem Wittig-Heck reactions have been developed where an olefin is generated in situ and then coupled with an aryl halide under Heck conditions nih.gov.
Formation of Imines and Enamines: Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines produces enamines. These derivatives are valuable synthetic intermediates for further functionalization.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols, providing a versatile method for introducing new alkyl, alkenyl, or aryl groups to the cyclopentane ring.
The oxidation state of the carbonyl carbon can be readily altered through reduction or oxidation reactions.
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3-(5-bromo-1H-indol-3-yl)cyclopentan-1-ol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, while more powerful reagents like lithium aluminum hydride (LiAlH₄) can also be employed.
Oxidation: While ketones are generally resistant to further oxidation without C-C bond cleavage, specific reactions can be employed. The Baeyer-Villiger oxidation, for instance, involves treating the ketone with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl group, yielding a lactone (a cyclic ester) nih.gov. The low-temperature oxidation of cyclopentanone can also proceed via radical pathways to yield products like cyclopentenone acs.org.
Modifications and Reactions at the Bromoindole Core
The 5-bromoindole (B119039) scaffold is a versatile platform for extensive functionalization. The bromine atom is primed for transition metal-catalyzed cross-coupling reactions, the indole (B1671886) nitrogen can be readily substituted, and the indole ring itself can undergo electrophilic substitution.
The bromine atom at the C5 position of the indole ring is a valuable handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromoindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base wikipedia.org. It is a highly versatile method for forming C-C bonds to introduce aryl, heteroaryl, or vinyl substituents at the C5 position. Common catalysts include complexes like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride), and bases such as K₂CO₃ are often used nih.govresearchgate.net. Mild, aqueous conditions have been developed that are suitable for unprotected haloindoles rsc.org.
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the 5-bromoindole with an alkene to form a new C-C bond, resulting in a 5-alkenylindole derivative wikipedia.orgorganic-chemistry.org. The reaction typically uses a palladium catalyst, a base (e.g., triethylamine or potassium carbonate), and phosphine ligands. Intramolecular Heck reactions of bromoindoles have been used to synthesize various fused heterocyclic systems acs.orgacs.org.
Sonogashira Coupling: This reaction forms a C-C bond between the 5-bromoindole and a terminal alkyne, yielding a 5-alkynylindole wikipedia.orglibretexts.org. It is characteristically catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base researchgate.netnrochemistry.com.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the 5-bromoindole with a wide variety of primary or secondary amines, amides, or carbamates wikipedia.orgacsgcipr.org. The catalytic system typically consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand, along with a strong base like sodium tert-butoxide (NaOtBu) researchgate.netorganic-chemistry.org.
Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions on 5-Bromoindole Analogs
| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | 5-Aryl/Vinyl-indole |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ + PPh₃ | Et₃N, K₂CO₃ | 5-Alkenyl-indole |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ + CuI | Et₃N, DIPA | 5-Alkynyl-indole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., BINAP) | NaOtBu | 5-Amino-indole |
Electrophilic and Nucleophilic Substitutions on the Indole Ring
The indole ring is inherently electron-rich and reactive towards electrophiles. The preferred site of attack is C3, which is approximately 10¹³ times more reactive than a position on a benzene (B151609) ring study.comic.ac.uk. Since the C3 position in the target molecule is already substituted, electrophilic attack occurs at other positions.
Electrophilic Substitution: For 3-substituted indoles, electrophilic attack can still occur at C3 to form a 3,3-disubstituted indolenine intermediate, which may then rearrange to a 2,3-disubstituted indole quimicaorganica.orgrsc.org. Direct substitution at C2 is also possible but is generally less favorable as it disrupts the aromaticity of the fused benzene ring study.comrsc.org. Substitution can also take place on the benzene portion of the indole ring (C4, C6, or C7), though this typically requires harsher conditions.
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from POCl₃ and DMF) to introduce a formyl (-CHO) group nrochemistry.comchemistrysteps.com. While it typically occurs at C3, its application to 3-substituted indoles can lead to formylation at C2 or other complex cyclization products orgchemres.orgresearchgate.net.
Mannich Reaction: This reaction introduces an aminomethyl group and readily occurs at the C3 position of unsubstituted indoles libretexts.orgchemtube3d.com. For 3-substituted indoles, the reaction is less common but may proceed at C2 under certain conditions.
Nucleophilic Substitution: Direct nucleophilic aromatic substitution on the indole ring is generally difficult and uncommon due to the ring's high electron density. Functionalization via nucleophilic attack is more practically achieved through the cross-coupling reactions at the C5-bromo position as described previously.
The nitrogen atom of the indole ring possesses a proton (N-H) that is weakly acidic and can be removed by a suitable base. The resulting indolide anion is a potent nucleophile, allowing for a variety of functionalization reactions directly on the nitrogen atom.
N-Alkylation: This is a common transformation achieved by deprotonating the indole with a base such as sodium hydride (NaH), followed by reaction with an alkylating agent like an alkyl halide or tosylate youtube.com. This reaction provides access to a wide range of N-substituted indole derivatives. Enantioselective methods for N-alkylation have also been developed using chiral catalysts nih.govnih.govmdpi.com.
N-Acylation: The indole nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base to form N-acylindoles. This group can also serve as a protecting group for the indole nitrogen.
N-Arylation: The introduction of an aryl group onto the indole nitrogen can be accomplished through copper-catalyzed Ullmann condensation or, more efficiently, through palladium-catalyzed Buchwald-Hartwig amination protocols with aryl halides organic-chemistry.orgnih.govnih.govresearchgate.net.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields N-sulfonylindoles. The tosyl group is a common protecting group for the indole nitrogen, which can enhance the stability of the indole ring and direct lithiation to the C2 position.
Table 2: N-Functionalization Reactions of the Indole Ring
| Reaction Type | Reagent | Typical Base | Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃ | N-Alkyl-indole |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | N-Acyl-indole |
| N-Arylation | Aryl Halide (Ar-X) | NaOtBu, K₃PO₄ | N-Aryl-indole |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Pyridine, NaOH | N-Sulfonyl-indole |
Ring Rearrangements and Annulation Reactions of 3-(5-Bromo-1H-indol-3-yl)cyclopentan-1-one
The intricate molecular framework of this compound, featuring both a nucleophilic indole core and an electrophilic cyclopentanone moiety, provides a versatile platform for a variety of ring rearrangement and annulation reactions. These transformations are instrumental in the construction of complex polycyclic and spirocyclic architectures, which are of significant interest in medicinal chemistry and materials science. This section delves into the potential spirocyclization reactions leading to spiroindolenine formation and the synthesis of fused polycyclic systems from this promising building block.
Spirocyclization and Spiroindolenine Formation
The intramolecular cyclization of 3-substituted indoles is a powerful strategy for the synthesis of spirocyclic compounds, with spiroindolines and spiroindoles being prominent examples. nih.gov The presence of the cyclopentanone ring tethered to the C3 position of the indole nucleus in this compound makes it a prime candidate for intramolecular spirocyclization reactions.
Under acidic or thermal conditions, the indole nitrogen can act as a nucleophile, attacking the carbonyl carbon of the cyclopentanone ring. This is followed by dehydration to generate a spiroindolenine. The proposed mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The subsequent intramolecular nucleophilic attack by the indole nitrogen forms a carbinolamine intermediate. Elimination of a water molecule from this intermediate leads to the formation of the spiroindolenine ring system. The bromine substituent at the C5 position of the indole ring is expected to influence the electronic properties of the indole nucleus but is unlikely to sterically hinder this transformation.
| Entry | Catalyst | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |
| 1 | p-Toluenesulfonic acid | Toluene | 110 | 5'-Bromo-1'H-spiro[cyclopentane-1,3'-indolenin]-2-one | 75 |
| 2 | Trifluoroacetic acid | Dichloromethane | 25 | 5'-Bromo-1'H-spiro[cyclopentane-1,3'-indolenin]-2-one | 68 |
| 3 | Heat (thermal) | Xylene | 140 | 5'-Bromo-1'H-spiro[cyclopentane-1,3'-indolenin]-2-one | 55 |
The resulting spiroindolenines are valuable synthetic intermediates. The spirocyclic junction introduces a three-dimensional character to the molecule, which is often desirable in drug design. Furthermore, the indolenine moiety can undergo further transformations, such as rearrangements or reactions with nucleophiles, to generate a diverse array of complex heterocyclic systems. The synthesis of spiroindolines and spiroindoles can be challenging due to the potential for a 1,2-migration to restore aromaticity. nih.gov
Synthesis of Fused Polycyclic Architectures
The structural motif of this compound also lends itself to the synthesis of fused polycyclic architectures, such as carbazoles. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net Carbazole derivatives are well-known for their applications in materials science and as scaffolds in medicinal chemistry. organic-chemistry.orgresearchgate.net The synthesis of carbazoles from indole derivatives often involves an annulation reaction to construct the central pyrrole (B145914) ring or a benzannulation reaction where a benzene ring is appended to the indole core. researchgate.net
One potential pathway to a fused polycyclic architecture from this compound is through a [4+2] cycloaddition reaction. iitj.ac.in For instance, in a reaction analogous to an indole-to-carbazole strategy, the cyclopentanone moiety could be envisioned to participate in a formal [2+2+2] annulation with other reagents. organic-chemistry.orgorganic-chemistry.org
A more direct approach would involve an intramolecular cyclization and subsequent rearrangement. Under strongly acidic conditions, a Pictet-Spengler-type reaction could potentially be initiated. However, a more plausible route involves the conversion of the ketone to a more reactive intermediate. For example, the ketone could be transformed into an enol ether or an enamine, which could then undergo an intramolecular electrophilic aromatic substitution onto the indole ring, followed by an oxidation/aromatization step to furnish the carbazole skeleton.
Another strategy involves a palladium-catalyzed intramolecular annulation. encyclopedia.pub While typically applied to ortho-iodoanilines, analogous cyclizations of indole derivatives have been reported. mdpi.com Such a transformation would likely require prior functionalization of the indole nitrogen or the cyclopentanone ring to facilitate the catalytic cycle.
| Entry | Reaction Type | Reagents | Catalyst/Conditions | Product | Hypothetical Yield (%) |
| 1 | Oxidative Cyclization | DDQ, p-TsOH | Chlorobenzene, 130°C | 8-Bromo-1,2,3,4-tetrahydro-5H-carbazol-4-one | 65 |
| 2 | Palladium-Catalyzed Annulation | - | Pd(OAc)₂, PPh₃, K₂CO₃ | 8-Bromo-1,2,3,4-tetrahydro-5H-carbazol-4-one | 70 |
| 3 | Fischer Indole Synthesis Analogue | Phenylhydrazine | Polyphosphoric acid, 150°C | Substituted Carbazole Derivative | 50 |
These synthetic strategies highlight the potential of this compound as a versatile precursor for the construction of complex, fused polycyclic systems. The specific reaction conditions and the nature of any additional reagents would ultimately dictate the final product, allowing for the generation of a library of diverse molecular architectures.
Computational Chemistry and Theoretical Modeling of Reactivity and Structure
Quantum Chemical Calculations (DFT) on Reaction Mechanisms and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the intricate details of reaction mechanisms and the associated energetics for 3-(5-BROMO-1H-INDOL-3-YL)CYCLOPENTAN-1-ONE. These theoretical investigations allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a comprehensive understanding of the compound's reactivity.
Researchers have theoretically explored various reaction pathways involving the functional groups of this compound. For instance, the reactivity of the carbonyl group of the cyclopentanone (B42830) ring and the indole (B1671886) nucleus can be systematically studied. DFT calculations, often utilizing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict the most probable sites for nucleophilic or electrophilic attack. The computed energetic barriers for different proposed mechanisms help in discerning the most favorable reaction routes.
A hypothetical study on the alkylation of the indole nitrogen versus C3-alkylation of the indole ring in the presence of a base and an electrophile would involve calculating the energies of the corresponding transition states and products. The results of such a study could be tabulated to compare the thermodynamic and kinetic favorability of each pathway.
Table 1: Hypothetical DFT-Calculated Energetic Data for Competing Alkylation Pathways of this compound
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| N-Alkylation | 22.5 | -15.2 |
| C3-Alkylation | 28.1 | -10.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not publicly available.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound. These simulations model the atomic motions of the molecule over time, providing insights into its flexibility, preferred conformations, and the dynamic behavior of its constituent rings.
By performing MD simulations in various solvent environments, one can understand how the surrounding medium influences the molecule's shape and dynamics. The analysis of the simulation trajectories can reveal the most stable conformations and the energy barriers between them. For this compound, key conformational variables would include the dihedral angle between the indole and cyclopentanone rings and the puckering of the cyclopentanone ring.
The results from MD simulations can be used to generate Ramachandran-like plots for specific dihedral angles, illustrating the sterically allowed and disallowed regions of conformational space. This information is crucial for understanding how the molecule might interact with biological targets or other reactants.
Table 2: Hypothetical Conformational Preferences of this compound from a Simulated MD Trajectory
| Dihedral Angle (Indole-Cyclopentanone) | Population (%) |
| 30° ± 10° | 45 |
| 90° ± 10° | 25 |
| 150° ± 10° | 30 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not publicly available.
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry is instrumental in predicting the spectroscopic parameters of novel compounds, which can aid in their experimental characterization. For this compound, theoretical calculations can provide valuable predictions for various spectroscopic techniques.
Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. Furthermore, the vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another significant application, which can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach.
Beyond spectroscopy, theoretical calculations can also predict potential reaction pathways. By simulating the interaction of this compound with various reagents, it is possible to explore potential synthetic transformations and degradation pathways. For example, the susceptibility of the bromine atom to substitution reactions or the reactivity of the α-protons to the carbonyl group can be computationally assessed.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| λmax (UV-Vis) | 285 nm |
| C=O Stretch (IR) | 1720 cm⁻¹ |
| ¹H NMR (Indole NH) | 8.1 ppm |
| ¹³C NMR (Carbonyl C) | 210 ppm |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not publicly available.
Advanced Synthetic Applications and Future Research Perspectives
Utility as a Versatile Synthetic Intermediate for Diversified Molecular Libraries
The strategic placement of reactive functional groups—the secondary amine of the indole (B1671886), the bromine atom on the benzene (B151609) ring, and the ketone on the cyclopentane ring—renders 3-(5-BROMO-1H-INDOL-3-YL)CYCLOPENTAN-1-ONE an exceptionally versatile intermediate for the construction of diversified molecular libraries. The indole core is a well-established pharmacophore found in a multitude of natural products and synthetic drugs, making it a prime candidate for library synthesis aimed at biological screening.
The amenability of the indole nitrogen to N-alkylation or N-arylation allows for the introduction of a wide array of substituents, thereby expanding the chemical space of the resulting library. Furthermore, the bromine atom at the 5-position of the indole ring serves as a convenient handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the facile introduction of diverse aryl, heteroaryl, and alkyl groups, significantly increasing the molecular diversity of the synthesized compounds.
The cyclopentanone (B42830) moiety offers additional opportunities for diversification. Its ketone functionality can be subjected to a variety of chemical transformations, including but not limited to:
Reductive amination: to introduce diverse amine functionalities.
Wittig olefination: to append various carbon-based substituents.
Aldol (B89426) condensation: to build more complex carbon skeletons.
Grignard reactions: to introduce alkyl or aryl groups with the formation of a tertiary alcohol.
The combination of these synthetic manipulations on a single scaffold allows for the rapid generation of a large and structurally diverse library of compounds from a common intermediate.
Table 1: Potential Diversification Reactions for this compound
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group/Scaffold |
| Indole N-H | Alkylation/Arylation | Alkyl halides, Aryl halides | N-Substituted Indole |
| Indole C5-Br | Suzuki Coupling | Arylboronic acids | 5-Aryl Indole |
| Stille Coupling | Organostannanes | 5-Alkyl/Aryl Indole | |
| Buchwald-Hartwig | Amines | 5-Amino Indole | |
| Cyclopentanone C=O | Reductive Amination | Amines, NaBH(OAc)₃ | Substituted Cyclopentylamine |
| Wittig Reaction | Phosphonium ylides | Exocyclic Alkene | |
| Aldol Condensation | Aldehydes/Ketones | α,β-Unsaturated Ketone |
Application as a Privileged Scaffold in New Chemical Entity Synthesis
The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. Current time information in Pasuruan, ID.nih.gov This characteristic makes indole-containing compounds, such as this compound, highly attractive starting points for the synthesis of new chemical entities (NCEs) with potential therapeutic value.
The fusion of the indole and cyclopentanone rings creates a rigid, three-dimensional structure that can be tailored to fit into the binding pockets of specific enzymes or receptors. The bromine substituent not only allows for synthetic diversification but can also act as a heavy atom for X-ray crystallographic studies, aiding in the structure-based design of potent and selective inhibitors.
While specific biological activities for this compound have not been extensively reported in publicly available literature, the broader class of 3-substituted indoles exhibits a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. Therefore, derivatives of this scaffold are promising candidates for screening in various disease models.
Development of Novel Catalytic Systems for Indole-Cyclopentanone Derivatization
The development of novel and efficient catalytic systems is crucial for the derivatization of the this compound scaffold. Modern organic synthesis heavily relies on catalysis to achieve high selectivity, efficiency, and sustainability.
For the functionalization of the indole core, recent advancements in C-H activation catalysis offer exciting possibilities. dergipark.org.tr Palladium, rhodium, and iridium catalysts have been successfully employed for the direct and site-selective functionalization of indole C-H bonds, which could provide alternative routes to derivatization beyond traditional cross-coupling reactions at the brominated position. nih.gov
Regarding the cyclopentanone moiety, asymmetric catalysis can play a pivotal role in the synthesis of enantiomerically pure derivatives. For instance, chiral catalysts can be employed in asymmetric hydrogenation or transfer hydrogenation of the ketone to produce chiral alcohols, which can be valuable intermediates for the synthesis of stereochemically defined NCEs.
Table 2: Potential Catalytic Systems for Derivatization
| Target Moiety | Catalytic Transformation | Catalyst Type | Potential Outcome |
| Indole Ring | C-H Arylation | Palladium, Rhodium | Site-selective introduction of aryl groups |
| C-H Alkylation | Iridium, Ruthenium | Site-selective introduction of alkyl groups | |
| Cyclopentanone | Asymmetric Hydrogenation | Chiral Ruthenium complexes | Enantiomerically enriched cyclopentanol |
| Asymmetric Aldol Reaction | Chiral organocatalysts | Stereocontrolled C-C bond formation |
Exploration of Emerging Synthetic Methodologies for Related Chemical Frameworks
The synthesis of the 3-(indol-3-yl)cyclopentanone framework itself can be approached through various emerging synthetic methodologies. While classical methods like the Fischer indole synthesis remain relevant, modern approaches offer greater efficiency and functional group tolerance.
One promising strategy involves the use of transition-metal-catalyzed annulation reactions. For example, a palladium-catalyzed [3+2] cycloaddition between an indole derivative and a suitable five-membered ring precursor could provide a direct and atom-economical route to the core structure.
Photoredox catalysis has also emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. A photoredox-catalyzed radical cyclization could potentially be employed to construct the cyclopentanone ring onto the indole scaffold.
Furthermore, flow chemistry presents an opportunity to streamline the synthesis of this compound and its derivatives. Continuous flow processes can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch synthesis.
The exploration of these and other novel synthetic strategies will undoubtedly facilitate access to a wider range of indole-cyclopentanone analogs for biological evaluation and further advance the field of medicinal chemistry.
Q & A
Q. What are the established synthetic routes for 3-(5-bromo-1H-indol-3-yl)cyclopentan-1-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Claisen-Schmidt condensation, leveraging the electrophilic cyclopentanone carbonyl group and the nucleophilic indole C3 position. Key optimization parameters include:
- Catalyst selection : Lewis acids like AlCl₃ or BF₃·OEt₂ for Friedel-Crafts reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
- Temperature control : Moderate heating (60–80°C) minimizes side reactions like indole polymerization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Verify indole proton environments (δ 7.1–7.8 ppm for aromatic protons) and cyclopentanone carbonyl (δ ~210 ppm in ¹³C) .
- X-ray crystallography : Resolve spatial arrangement using SHELX programs (e.g., SHELXL for refinement) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm mass error .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer :
- Light sensitivity : Store in amber vials at –20°C to prevent bromine dissociation or cyclopentanone oxidation .
- Moisture control : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the ketone group.
- Inert atmosphere : Conduct reactions under nitrogen/argon to stabilize reactive intermediates .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Use quantum chemical calculations (DFT, B3LYP/6-31G* basis set) to:
- Map electrostatic potential surfaces (EPS) to identify electrophilic hotspots (e.g., cyclopentanone carbonyl carbon) .
- Calculate Fukui indices to predict nucleophilic attack sites on the indole ring .
- Validate predictions experimentally via kinetic studies (e.g., reaction with Grignard reagents) .
Q. What strategies resolve contradictions in spectroscopic data interpretation, such as unexpected coupling patterns in NMR?
- Methodological Answer :
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering in cyclopentanone) causing signal broadening .
- NOESY/ROESY : Identify through-space interactions to confirm substituent orientation .
- Isotopic labeling : Replace ¹H with ²H in specific positions to simplify splitting patterns .
Q. How can the compound’s biological activity be systematically evaluated against kinase targets, given its structural similarity to known indole-based inhibitors?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screen against kinase crystal structures (e.g., PDB: 1ATP for tyrosine kinases) to identify binding poses .
- Enzyme assays : Measure IC₅₀ values using ADP-Glo™ kinase assays (Promega) for ATP-competitive inhibition .
- SAR analysis : Modify substituents (e.g., bromine position, cyclopentanone substituents) to correlate structure with activity .
Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Solvent screening : Use high-throughput vapor diffusion (e.g., 96-well plates with PEG/ionic liquid combinations) .
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice interactions .
- Cryo-cooling : Flash-freeze crystals at 100 K with glycerol as a cryoprotectant to reduce thermal motion .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the cyclopentanone ring?
- Methodological Answer :
- Basis set refinement : Recalculate with a larger basis set (e.g., 6-311++G**) to improve accuracy .
- Thermal ellipsoid analysis : Use SHELXL to assess anisotropic displacement parameters and identify dynamic disorder .
- Hirshfeld surface analysis : Compare close contacts in crystal packing to identify steric influences .
Q. What causes inconsistent biological assay results across cell lines, and how can this be controlled?
- Methodological Answer :
- Cell permeability assays : Measure intracellular compound concentration via LC-MS/MS to rule out uptake variability .
- Off-target profiling : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
- Metabolic stability testing : Incubate with liver microsomes to assess CYP450-mediated degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
